![molecular formula C12H22N2O3 B2952977 Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate CAS No. 2243508-68-9](/img/structure/B2952977.png)
Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate
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Overview
Description
Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by its IUPAC name, tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is characterized by a spirocyclic structure, which includes a seven-membered ring containing an oxygen atom and a nitrogen atom . The molecular weight of this compound is 242.32 .Scientific Research Applications
Synthesis and Derivatization
Synthesis Routes
Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate and related compounds are synthesized through efficient and scalable routes, contributing to novel compounds that access chemical spaces complementary to piperidine ring systems. These synthetic pathways enable selective derivatization on azetidine and cyclobutane rings, offering a versatile entry into diverse chemical structures (Meyers et al., 2009).
Reagent Development
New reagents have been developed for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines, such as tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD). These reagents facilitate the preparation of N-Boc-amino acids and their esters, enhancing synthetic efficiency and purity without racemization (Rao et al., 2017).
Biological Activity Studies
Anti-coronavirus Activity
Derivatives of spirocyclic compounds, including those related to tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, have been synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Certain derivatives demonstrated inhibition of coronavirus replication, highlighting the potential of spirocyclic scaffolds in antiviral drug development (Apaydın et al., 2019).
Conformational and Structural Analysis
Crystal Structure Analysis
The crystal structures of compounds related to tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate have been reported, providing insights into their molecular symmetry and conformation. For example, the structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and chair conformation, offering a foundation for further structural and conformational studies (Dong et al., 1999).
Advanced Synthetic Applications
Cascade Reactions
Photoredox-catalyzed cascade reactions involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate have established new pathways for assembling a range of 3-aminochromones under mild conditions. This demonstrates the utility of tert-butyl carbamate derivatives in complex synthetic sequences, expanding their applications in organic synthesis (Wang et al., 2022).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-12(13-7-9)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTAOVRUTRYISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCOC2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate |
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